Cas no 2228855-09-0 (methyl 3-1-(aminooxy)ethylbenzoate)

methyl 3-1-(aminooxy)ethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-1-(aminooxy)ethylbenzoate
- methyl 3-[1-(aminooxy)ethyl]benzoate
- EN300-1754466
- 2228855-09-0
-
- Inchi: 1S/C10H13NO3/c1-7(14-11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3
- InChI Key: NTBVRZWLLJVIGR-UHFFFAOYSA-N
- SMILES: O(C(C)C1C=CC=C(C(=O)OC)C=1)N
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 61.6Ų
methyl 3-1-(aminooxy)ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1754466-1.0g |
methyl 3-[1-(aminooxy)ethyl]benzoate |
2228855-09-0 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1754466-0.05g |
methyl 3-[1-(aminooxy)ethyl]benzoate |
2228855-09-0 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1754466-5.0g |
methyl 3-[1-(aminooxy)ethyl]benzoate |
2228855-09-0 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1754466-1g |
methyl 3-[1-(aminooxy)ethyl]benzoate |
2228855-09-0 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1754466-0.5g |
methyl 3-[1-(aminooxy)ethyl]benzoate |
2228855-09-0 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1754466-2.5g |
methyl 3-[1-(aminooxy)ethyl]benzoate |
2228855-09-0 | 2.5g |
$2492.0 | 2023-09-20 | ||
Enamine | EN300-1754466-0.25g |
methyl 3-[1-(aminooxy)ethyl]benzoate |
2228855-09-0 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1754466-0.1g |
methyl 3-[1-(aminooxy)ethyl]benzoate |
2228855-09-0 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1754466-10.0g |
methyl 3-[1-(aminooxy)ethyl]benzoate |
2228855-09-0 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1754466-5g |
methyl 3-[1-(aminooxy)ethyl]benzoate |
2228855-09-0 | 5g |
$3687.0 | 2023-09-20 |
methyl 3-1-(aminooxy)ethylbenzoate Related Literature
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
Additional information on methyl 3-1-(aminooxy)ethylbenzoate
Comprehensive Overview of Methyl 3-(1-(Aminooxy)ethyl)benzoate (CAS No. 2228855-09-0): Properties, Applications, and Research Insights
Methyl 3-(1-(aminooxy)ethyl)benzoate (CAS No. 2228855-09-0) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique molecular structure. This ester derivative, featuring an aminooxy functional group, serves as a versatile intermediate in synthetic chemistry. Its benzoate backbone coupled with the methyl ester moiety enhances solubility and reactivity, making it valuable for targeted applications.
Recent trends in drug discovery and bioconjugation have amplified interest in compounds like methyl 3-(1-(aminooxy)ethyl)benzoate. Researchers frequently search for "aminooxy compounds in bioconjugation" or "CAS 2228855-09-0 applications," reflecting its role in developing antibody-drug conjugates (ADCs) and protein labeling. The compound’s ability to form stable oxime linkages under mild conditions aligns with the demand for green chemistry solutions.
The synthesis of methyl 3-(1-(aminooxy)ethyl)benzoate typically involves multi-step organic reactions, including esterification and functional group protection. Analytical techniques such as NMR spectroscopy and HPLC confirm its high purity, critical for pharmaceutical intermediates. Its molecular weight (223.23 g/mol) and logP values are often queried in QSAR studies, highlighting its relevance in computational chemistry.
Beyond pharmaceuticals, this compound is explored in material science for designing smart polymers and surface modifiers. Searches like "aminooxy-functionalized benzoates" or "2228855-09-0 solubility" indicate diverse industrial interest. Its compatibility with aqueous and organic solvents broadens its utility in formulation development.
Ongoing studies focus on optimizing the synthetic yield and scalability of methyl 3-(1-(aminooxy)ethyl)benzoate, addressing common challenges like byproduct formation. Collaborative efforts between academia and industry aim to streamline its production while adhering to sustainable practices, a key concern in modern chemical manufacturing.
In conclusion, methyl 3-(1-(aminooxy)ethyl)benzoate (CAS No. 2228855-09-0) exemplifies innovation at the intersection of organic synthesis and applied chemistry. Its adaptability to emerging fields like targeted therapy and functional materials ensures sustained relevance in scientific discourse.
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